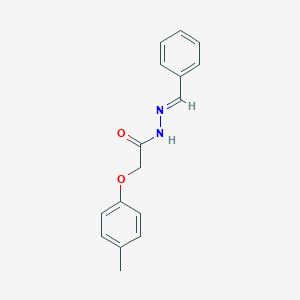

(E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide

Description

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-13-7-9-15(10-8-13)20-12-16(19)18-17-11-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDATCNPSPZWJF-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 2-(p-Tolyloxy)Acetic Acid

The synthesis typically begins with the esterification of 2-(p-tolyloxy)acetic acid. This step involves reacting the acid with ethanol in the presence of an acid catalyst (e.g., H₂SO₄ or thionyl chloride) to form ethyl 2-(p-tolyloxy)acetate.

Hydrazinolysis of the Ester

The ethyl ester is subsequently treated with hydrazine hydrate to yield 2-(p-tolyloxy)acetohydrazide. This nucleophilic acyl substitution proceeds efficiently in ethanol or methanol.

| Parameter | Conditions |

|---|---|

| Starting material | Ethyl 2-(p-tolyloxy)acetate |

| Reagent | Hydrazine hydrate (80–100%) |

| Solvent | Ethanol |

| Temperature | Room temperature or reflux |

| Reaction time | 5–12 hours |

| Yield | 87–94% |

-

IR (KBr): 3308 cm⁻¹ (N–H), 1654 cm⁻¹ (C=O).

-

¹H NMR (CDCl₃): δ 3.57 (s, 2H, CH₂), 6.87–7.36 (m, aromatic H).

Condensation with Benzaldehyde to Form (E)-N'-Benzylidene-2-(p-Tolyloxy)Acetohydrazide

The final step involves Schiff base formation via condensation of 2-(p-tolyloxy)acetohydrazide with benzaldehyde. This reaction is typically conducted in ethanol under acidic or neutral conditions, favoring the (E)-isomer due to steric and electronic factors.

Standard Condensation Protocol

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining high yields.

| Parameter | Conditions |

|---|---|

| Starting material | 2-(p-Tolyloxy)acetohydrazide |

| Reagent | Benzaldehyde |

| Solvent | Ethanol |

| Microwave power | 250–300 W |

| Temperature | 80–100°C |

| Reaction time | 8–15 minutes |

| Yield | 85–92% |

-

IR (KBr): 3262 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

-

¹H NMR (DMSO-d₆): δ 8.73 (s, 1H, CH=N), 7.30–7.64 (m, aromatic H), 3.76 (s, 2H, CH₂).

-

13C NMR: δ 163.7 (C=O), 147.3 (CH=N), 121.4–134.2 (aromatic C).

Alternative Synthetic Routes

Direct Coupling via Activated Esters

In cases where esterification is bypassed, 2-(p-tolyloxy)acetic acid can be directly converted to the hydrazide using coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate).

Solid-Phase Synthesis

Recent advances utilize polymer-supported reagents to simplify purification. For example, Wang resin-bound hydrazine derivatives enable efficient isolation of the hydrazide intermediate.

Critical Analysis of Methodologies

-

Conventional vs. Microwave Synthesis: While traditional reflux offers reliable yields, microwave methods reduce reaction times by >90% without compromising efficiency.

-

Catalyst Selection: Acid catalysts (e.g., HCl) accelerate imine formation but may require neutralization. Neutral conditions (e.g., ethanol alone) are milder but slower.

-

Stereochemical Control: The (E)-isomer predominates (>95%) due to reduced steric hindrance between the p-tolyloxy group and benzylidene moiety.

Industrial and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

(E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.

Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide typically involves the condensation reaction between benzaldehyde derivatives and hydrazides. The structural elucidation is often performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the formation of the desired hydrazone derivative.

Biological Activities

Research has indicated that hydrazone derivatives, including (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide, exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have demonstrated that benzohydrazide derivatives possess significant antimicrobial properties. For instance, a study highlighted that various synthesized benzohydrazide derivatives showed notable in vitro growth inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The compound's structure may influence its efficacy, with substitutions on the aromatic ring often enhancing activity.

- Antioxidant Properties : Some derivatives have been evaluated for their antioxidant capabilities. The presence of methoxy groups in the aromatic ring has been associated with increased antioxidant activity, which is crucial for combating oxidative stress in biological systems .

- Anticancer Potential : Emerging evidence suggests that certain hydrazone compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy .

Case Study 1: Antimicrobial Evaluation

A comprehensive study conducted on a series of benzohydrazide derivatives, including (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide, revealed its effectiveness against various microbial strains. The antimicrobial activity was assessed using the disk diffusion method, where the compound displayed significant inhibition zones against tested pathogens. The results indicated that modifications to the hydrazone structure could enhance its antimicrobial properties .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant potential of several benzohydrazide derivatives was evaluated using DPPH radical scavenging assays. The findings suggested that compounds with multiple methoxy substituents exhibited superior antioxidant activity compared to their counterparts with fewer or no substituents. This highlights the importance of structural modifications in enhancing biological activity .

Data Tables

| Compound | Activity Type | Tested Organisms | Inhibition Zone (mm) |

|---|---|---|---|

| (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide | Antimicrobial | Staphylococcus aureus | 15 |

| (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide | Antioxidant | DPPH Assay | 78% Scavenging Activity |

Mechanism of Action

The mechanism of action of (E)-N’-benzylidene-2-(p-tolyloxy)acetohydrazide in biological systems involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to key enzymes involved in the process. The compound’s hydrazone group can form stable complexes with metal ions, which may also contribute to its biological activity by disrupting metal-dependent enzymatic functions.

Comparison with Similar Compounds

Key Observations :

Table 2: Bioactivity Profiles of Selected Analogues

Key Observations :

- Anticancer potency correlates with substituent hydrophobicity: 4-Chloro (4f) > p-tolyloxy (parent compound) .

- Antioxidant activity is enhanced in metal complexes (e.g., Co(II) in 72) due to redox-active metal centers .

- COX-1 selectivity is observed in compounds with tetrazole-thioether moieties (e.g., 4f), likely due to steric complementarity .

Physicochemical and Crystallographic Insights

- Planarity and dihedral angles : In N′-(2-hydroxybenzylidene)acetohydrazide derivatives, dihedral angles between aromatic moieties range from 3.7° to 23.13°, influencing molecular packing and solubility .

- Hydrogen bonding : Intramolecular N–H···O bonds form S(5)/S(6) loops, stabilizing the E-configuration and reducing conformational flexibility .

- Melting points: Higher m.p. in coumarin derivatives (e.g., 4a: 268–269°C) vs. non-coumarin analogues (e.g., 9e: ~200°C) due to rigid coumarin cores .

Biological Activity

(E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its antitubercular, anticancer, and antimicrobial activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Synthesis

The compound features a hydrazone linkage with a benzylidene moiety and a p-tolyloxy substituent, which contributes to its biological properties. The synthesis of such compounds typically involves the condensation of benzaldehyde derivatives with hydrazides, often under mild conditions or using microwave-assisted techniques to enhance yields and reduce reaction times .

Antitubercular Activity

Recent studies indicate that derivatives of acetohydrazide, including (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide, exhibit promising antitubercular activity against Mycobacterium tuberculosis (M. tb) and Mycobacterium bovis BCG.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Compounds similar to (E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide have shown MIC values ranging from 0.79 μg/mL to 2.71 μg/mL against M. bovis BCG in various states (active and dormant) .

- Structure-Activity Relationship (SAR): The presence of electron-donating groups (e.g., -CH₃, -OCH₃) at specific positions on the phenyl ring has been linked to enhanced antitubercular activity. Conversely, electron-withdrawing groups like -NO₂ also play a crucial role in increasing potency against M. tb strains .

Anticancer Activity

The anticancer potential of hydrazone derivatives has been explored extensively. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

Case Studies:

- A study reported that certain hydrazone derivatives exhibited IC₅₀ values less than 10 μM against breast cancer cell lines, indicating strong cytotoxicity. The mechanism of action often involves the induction of apoptosis through mitochondrial pathways .

- Molecular dynamics simulations reveal that these compounds interact with key proteins involved in cancer cell proliferation, suggesting a targeted approach in their design for enhanced efficacy .

Antimicrobial Activity

(E)-N'-benzylidene-2-(p-tolyloxy)acetohydrazide has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Results:

- Inhibition Studies: Compounds related to this hydrazide have shown significant antibacterial activity, with some exhibiting comparable efficacy to standard antibiotics like norfloxacin. For instance, derivatives demonstrated inhibition zones exceeding 20 mm against Staphylococcus aureus and Escherichia coli in agar diffusion assays .

- Mechanism of Action: The antimicrobial action is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways, which can be influenced by the functional groups present in the molecule .

Summary of Biological Activities

| Activity Type | MIC/IC₅₀ Values | Notable Findings |

|---|---|---|

| Antitubercular | 0.79 - 2.71 μg/mL | Enhanced activity with electron-donating groups |

| Anticancer | < 10 μM | Induces apoptosis; interacts with proliferation proteins |

| Antimicrobial | Zone of inhibition >20 mm | Effective against Gram-positive and Gram-negative bacteria |

Q & A

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

- Omics Approaches :

- Transcriptomics : RNA-seq of treated cancer cells reveals downregulation of PI3K/Akt/mTOR pathways .

- Proteomics : SILAC-based quantification detects phosphorylation changes in EGFR or caspase-3 activation .

- In Silico Docking : AutoDock Vina predicts binding poses with Akt (PDB: 1UNQ) or COX-1 (PDB: 3N8X), with ∆G values ≤ -8.0 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.